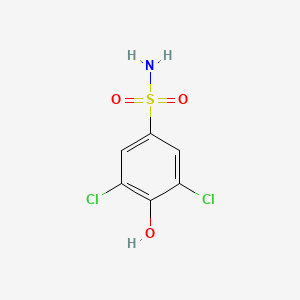

3,5-Dichloro-4-hydroxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC18105030

Molecular Formula: C6H5Cl2NO3S

Molecular Weight: 242.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Cl2NO3S |

|---|---|

| Molecular Weight | 242.08 g/mol |

| IUPAC Name | 3,5-dichloro-4-hydroxybenzenesulfonamide |

| Standard InChI | InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |

| Standard InChI Key | YQSLMTQTHWSVHZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 3,5-dichloro-4-hydroxybenzenesulfonamide, reflecting its substitution pattern on the aromatic ring . Its structure consists of a benzene core with chlorine atoms at the meta positions relative to the hydroxyl group, while the sulfonamide moiety (-SONH) occupies the para position. The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 3,5-dichloro-4-hydroxybenzene-1-sulfonamide typically involves sulfonation and chlorination steps. A common method, as outlined in Patent WO2014170792A1, begins with the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the intermediate sulfonyl chloride, followed by ammonolysis to introduce the sulfonamide group .

Alternative approaches utilize nucleophilic aromatic substitution (NAS) reactions, where pre-functionalized benzene derivatives undergo sulfonamidation under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide) .

Optimization and Yield

Reaction yields for this compound vary between 60–75% depending on the purity of starting materials and reaction conditions . The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency, while temperatures of 80–100°C are optimal for NAS .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.08 g/mol | |

| XLogP3 (Partition Coefficient) | 1.6 | |

| Hydrogen Bond Donors | 2 (hydroxyl + sulfonamide NH) | |

| Hydrogen Bond Acceptors | 4 (SO, OH, NH) | |

| Rotatable Bonds | 1 (S-N bond) |

The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests balanced solubility in both aqueous and organic media, making it suitable for pharmaceutical formulations .

Stability and Degradation

Under standard conditions, 3,5-dichloro-4-hydroxybenzene-1-sulfonamide is stable but may undergo hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond . Photodegradation studies are lacking, though halogenated aromatics generally exhibit UV stability due to electron-withdrawing substituents .

Industrial and Research Applications

Chemical Intermediate

This compound serves as a precursor in synthesizing dyes, agrochemicals, and advanced polymers. Its reactive sulfonamide group facilitates cross-coupling reactions, enabling the construction of heterocyclic frameworks .

Analytical Chemistry

In chromatography, derivatives of this sulfonamide are employed as stationary phase modifiers due to their polar interactions with analytes .

Future Perspectives and Research Directions

-

Pharmacological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize bioavailability and target selectivity.

-

Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume